6-Amino-5-((5-chloro-2-((p-tolyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid
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Overview
Description
6-Amino-5-[[5-chloro-2-[(p-tolyl)sulfonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulfonic acid is a complex organic compound known for its vibrant color properties. It is primarily used as a dye and pigment in various industrial applications. The compound’s structure includes an azo group, which is responsible for its chromophoric properties, making it a valuable component in the textile and printing industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-[[5-chloro-2-[(p-tolyl)sulfonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulfonic acid typically involves a multi-step process. The initial step often includes the diazotization of 5-chloro-2-[(p-tolyl)sulfonyl]aniline, followed by coupling with 4-hydroxynaphthalene-2-sulfonic acid. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors that maintain precise control over temperature and pH levels. The process involves continuous monitoring and adjustment to optimize yield and purity. The final product is often subjected to purification steps, such as recrystallization or chromatography, to remove any impurities and achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-[[5-chloro-2-[(p-tolyl)sulfonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may alter its color properties.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often employed.
Substitution: Electrophilic substitution reactions may use reagents like halogens or nitrating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce aromatic amines.
Scientific Research Applications
6-Amino-5-[[5-chloro-2-[(p-tolyl)sulfonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulfonic acid has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for microscopy, helping to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the printing industry for producing vibrant inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. This property allows it to act as a chromophore, absorbing and reflecting specific wavelengths of light. In biological systems, the compound can interact with cellular components, aiding in visualization under a microscope. The molecular targets and pathways involved in its action are still under investigation, but its ability to form stable complexes with other molecules is a key feature.
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-hydroxynaphthalene-2-sulfonic acid: Lacks the azo group, resulting in different color properties.
5-Chloro-2-[(p-tolyl)sulfonyl]aniline: A precursor in the synthesis of the target compound, with distinct chemical properties.
Azo dyes: A broad class of compounds with similar azo groups but varying substituents, leading to diverse applications and properties.
Uniqueness
6-Amino-5-[[5-chloro-2-[(p-tolyl)sulfonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulfonic acid stands out due to its specific combination of functional groups, which confer unique color properties and reactivity. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
85480-79-1 |
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Molecular Formula |
C23H18ClN3O6S2 |
Molecular Weight |
532.0 g/mol |
IUPAC Name |
6-amino-5-[[5-chloro-2-(4-methylphenyl)sulfonylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C23H18ClN3O6S2/c1-13-2-6-16(7-3-13)34(29,30)21-9-5-15(24)11-19(21)26-27-23-18(25)8-4-14-10-17(35(31,32)33)12-20(28)22(14)23/h2-12,28H,25H2,1H3,(H,31,32,33) |
InChI Key |
VPDBOKPMZDXVIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N |
Origin of Product |
United States |
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